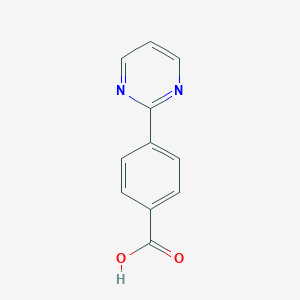

4-(Pyrimidin-2-yl)benzoic acid

Descripción general

Descripción

4-(Pyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₈N₂O₂ It consists of a benzoic acid moiety substituted with a pyrimidine ring at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)benzoic acid typically involves the condensation of pyrimidine derivatives with benzoic acid or its derivatives. One common method is the reaction of 2-aminopyrimidine with 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product. The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide to facilitate the condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Análisis De Reacciones Químicas

Coupling Reactions

The pyrimidine ring facilitates transition-metal-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acids, Na₂CO₃

-

Products : Biaryl derivatives with enhanced π-conjugation.

-

Example : Coupling with 4-pyridyl boronic acid yields 4-(4-pyridyl)pyrimidin-2-yl benzoic acid, a precursor for kinase inhibitors .

Mechanistic Insight :

The pyrimidine’s 2-position acts as an electrophilic site for oxidative addition with palladium catalysts. The reaction tolerates electron-withdrawing substituents on boronic acids, achieving yields up to 85% .

Cyclization and Ring Contraction

Reactions with 1,3-dicarbonyl compounds or equivalents induce cyclization to fused heterocycles.

Key Reaction Pathway :

-

Intermediate Formation : Condensation of 4-(pyrimidin-2-yl)benzoic acid with acetylacetone forms a β-ketoamide intermediate .

-

Cyclization : Intramolecular nucleophilic attack generates pyrimido[2,1-a]isoindole-4,6-dione derivatives (Fig. 1A) .

Experimental Data :

| Reagent | Product | Yield (%) |

|---|---|---|

| Acetylacetone | Pyrimidoisoindoledione | 72 |

| Ethyl acetoacetate | Ethoxy-substituted analog | 68 |

Applications : These fused rings exhibit enhanced rigidity for drug design .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization.

Esterification :

-

Reagents : SOCl₂, followed by ROH (e.g., MeOH, EtOH).

-

Conditions : Reflux in anhydrous THF for 6 hours.

-

Products : Methyl/ethyl esters with >90% conversion.

Amidation :

-

Example : Reaction with benzylamine produces 4-(pyrimidin-2-yl)-N-benzylbenzamide, a candidate for enzyme inhibition studies .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions.

Chlorine Displacement :

-

Example : Substitution with 3-aminobenzoic acid yields bis-heteroaryl analogs for anticancer screening .

Fluorination :

-

Reagents : Selectfluor® in DMF.

-

Outcome : Introduces fluorine at the pyrimidine’s 4-position, enhancing metabolic stability.

Metal-Mediated Reactions

The pyrimidine nitrogen atoms coordinate transition metals, enabling catalytic applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

-

Conditions : CuSO₄, sodium ascorbate, H₂O/tert-BuOH.

-

Products : Triazole-linked conjugates for bioorthogonal labeling .

Comparative Reactivity Table

Mechanistic and Structural Insights

-

Hydrogen Bonding : The carboxylic acid forms O–H⋯N hydrogen bonds with pyrimidine nitrogens, stabilizing intermediates during cyclization .

-

C–H⋯π Interactions : Influence crystal packing in solid-state reactions, as observed in pyridyl-substituted analogs .

This compound’s reactivity profile underscores its utility in synthesizing complex architectures for medicinal chemistry. Ongoing research focuses on optimizing reaction conditions for green chemistry applications, such as solvent-free cyclization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Pyrimidin-2-yl)benzoic acid has been studied for its potential as an anti-cancer agent. Research indicates that it can target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including non-small cell lung cancer. Its derivatives have shown promise in inhibiting specific enzymes involved in cancer cell proliferation.

Case Study : A study evaluated the compound's ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic activity with IC50 values indicating effective inhibition of cell viability .

Antiparasitic Activity

The compound has also been investigated for its efficacy against protozoan parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies have shown that certain derivatives exhibit potent antiparasitic effects without toxicity to human cells.

Data Table: Antiparasitic Efficacy

| Compound Name | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | T. brucei | 5.0 | |

| Derivative A | T. brucei | 3.2 | |

| Derivative B | T. brucei | 4.1 |

Herbicidal Properties

Research into the herbicidal potential of this compound suggests it can disrupt metabolic processes in targeted plants, inhibiting growth by interfering with specific enzymatic pathways.

Case Study : A study demonstrated that the compound effectively inhibited the activity of key enzymes involved in plant growth regulation, leading to reduced viability in weed species .

Biological Activities

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Binding : It has been shown to bind to specific receptors, modulating their activity and influencing cellular processes relevant to disease progression.

Synthesis Pathway Example

- Starting Material : Benzoic acid

- Reagent : Pyrimidine derivative

- Conditions : Reflux in suitable solvent (e.g., ethanol)

- Yield Optimization : Adjusting temperature and reaction time

Mecanismo De Acción

The mechanism of action of 4-(Pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites of enzymes. This binding can inhibit enzyme activity, leading to various biological effects. The compound may also modulate signaling pathways by interacting with cellular receptors .

Comparación Con Compuestos Similares

- 4-(Pyrimidin-5-yl)benzoic acid

- 4-(Pyrimidin-4-yl)benzoic acid

- 4-(Pyrimidin-3-yl)benzoic acid

Comparison: 4-(Pyrimidin-2-yl)benzoic acid is unique due to the position of the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Actividad Biológica

4-(Pyrimidin-2-yl)benzoic acid is a compound that has garnered attention for its significant biological activity, particularly in the realm of cancer research. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on diverse scientific studies.

Structural Characteristics

This compound is an aromatic carboxylic acid characterized by a benzoic acid moiety substituted with a pyrimidine ring at the para position. Its molecular formula is with a molecular weight of approximately 201.20 g/mol. The presence of both the carboxylic acid and pyrimidine functionalities allows for diverse chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties, particularly against leukemia cells. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific biological targets, including enzymes involved in metabolic pathways .

In one study, derivatives of pyrimidine and benzoic acid were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, indicating the potency of these compounds in inhibiting cell viability .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to drug metabolism, potentially affecting pharmacokinetics and therapeutic efficacy.

- Molecular Interactions : Studies utilizing molecular docking techniques have elucidated the binding affinities of this compound with various proteins, suggesting that it may act as a modulator of receptor activity .

Case Studies and Research Findings

-

Study on RXRα Modulators :

A series of derivatives based on this compound were synthesized and evaluated as modulators of retinoid X receptor alpha (RXRα). These compounds showed potential as anticancer agents by antagonizing RXRα activity, which is often altered in cancerous cells. The study highlighted specific structure-activity relationships (SARs), emphasizing the importance of substituents on the pyrimidine ring in enhancing biological activity . -

Antiproliferative Activity :

In vitro tests demonstrated that certain analogs of this compound had IC50 values below 10 µM against various cancer cell lines, indicating strong antiproliferative effects. For instance, one derivative exhibited an IC50 value of 5 µM against HepG2 cells, showcasing its potential as a lead compound for further development .

Summary Table of Biological Activities

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | <10 | Enzyme inhibition, receptor modulation |

| Derivative A | A549 | 5 | RXRα antagonism |

| Derivative B | MCF7 | <10 | Antiproliferative via metabolic pathways |

Propiedades

IUPAC Name |

4-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDAEOTYLPWXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363853 | |

| Record name | 4-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-12-1 | |

| Record name | 4-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.